N-(Trimethylsilyl)sulfuric diamide
Description
Structure
3D Structure
Properties
CAS No. |
113402-58-7 |
|---|---|
Molecular Formula |
C3H12N2O2SSi |
Molecular Weight |
168.29 g/mol |
IUPAC Name |
[dimethyl-(sulfamoylamino)silyl]methane |
InChI |
InChI=1S/C3H12N2O2SSi/c1-9(2,3)5-8(4,6)7/h5H,1-3H3,(H2,4,6,7) |
InChI Key |
AYDOWLQVELNYEE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NS(=O)(=O)N |
Origin of Product |
United States |
Structural Characterization and Elucidation of N Trimethylsilyl Sulfuric Diamide Systems
Advanced Spectroscopic Techniques for Structural Determination
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of N-(trimethylsilyl)sulfuric diamide (B1670390) and related compounds. By analyzing the chemical shifts (δ), coupling constants (J), and relaxation times of various nuclei, including ¹H, ¹³C, ¹⁵N, and ²⁹Si, researchers can confirm molecular structures and study dynamic processes. researchgate.netrsc.org
For silylated compounds, ²⁹Si NMR is particularly informative. The chemical shifts in ²⁹Si NMR are sensitive to the electronic environment around the silicon atom, providing valuable data on the nature of the Si-N bond. rsc.org In many silyl (B83357) compounds, these shifts can be found in a characteristic range. For example, in N,N'-Bis(trimethylsilyl)carbodiimide, the trimethylsilyl (B98337) groups produce a distinct signal in the ¹H NMR spectrum. chemicalbook.com Similarly, the eighteen equivalent methyl protons in 1,4-Bis(trimethylsilyl)benzene give a sharp signal around 0.1 ppm in solvents like CDCl₃, CD₃OD, and DMSO-d₆. bipm.org
¹H and ¹³C NMR spectra are used to map the proton and carbon frameworks of the molecule. The trimethylsilyl group, -Si(CH₃)₃, typically presents as a sharp singlet in the ¹H NMR spectrum at high field (around 0.1-0.5 ppm), integrating to nine protons, which is a hallmark of its presence. bipm.orgchemicalbook.com
¹⁵N NMR studies, although sometimes challenging due to the low natural abundance and sensitivity of the nucleus, provide direct insight into the nitrogen environment and the nature of the S-N and Si-N bonds. researchgate.net In related sulfur-nitrogen compounds, ¹⁵N NMR has been crucial in studying isomeric equilibria, such as the Z/E isomerization in sulfur diimides. researchgate.net
Table 1: Representative NMR Data for Trimethylsilyl-containing Compounds
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 1,4-Bis(trimethylsilyl)benzene | ¹H | CDCl₃ | ~0.1 (s, 18H, Si(CH₃)₃), ~7.4 (s, 4H, C₆H₄) |
| N,N'-Bis(trimethylsilyl)carbodiimide | ¹H | - | Data indicates presence of Si(CH₃)₃ groups. chemicalbook.com |
| Bis(trimethylsilyl)methane | ¹H | - | Data confirms the (CH₃)₃Si-CH₂-Si(CH₃)₃ structure. chemicalbook.com |
| Trimethylsilylcyanide | ¹³C, ¹⁵N, ²⁹Si | - | Spectra recorded and analyzed. rsc.org |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and essential for identifying functional groups and providing information about molecular symmetry and bond strengths in silylated sulfuric diamides. rsc.orgresearchgate.net
Key vibrational modes for N-(trimethylsilyl)sulfuric diamide systems include:
N-H Stretching: In monosilylated or incompletely silylated derivatives, N-H stretching vibrations are expected in the region of 3200-3400 cm⁻¹.
C-H Stretching: Vibrations from the methyl groups of the trimethylsilyl moiety are observed around 2900-3000 cm⁻¹. researchgate.net
S=O Stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group are typically strong in the IR spectrum and appear in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.
Si-N Stretching: The Si-N bond gives rise to vibrations that are often found in the 900-1000 cm⁻¹ range.
Si-C Stretching: The Si-C bonds of the trimethylsilyl group show characteristic bands in the IR and Raman spectra.
The combination of IR and Raman spectroscopy can be particularly powerful for structural analysis. For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. This can provide strong evidence for the molecular symmetry in the solid state. rsc.org For instance, studies on bis(melaminium) sulfate (B86663) dihydrate used both techniques to corroborate X-ray diffraction data. researchgate.net
High-Resolution Mass Spectrometry (HRMS) Applications in Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of novel compounds, providing highly accurate mass measurements of the parent ion and its fragments. nih.gov This accuracy allows for the unambiguous determination of the elemental composition of a molecule, a crucial step in confirming its identity. acs.org
For this compound, HRMS can:
Confirm Molecular Weight: By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the molecular formula can be confirmed.
Aid in Structural Elucidation: The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Cleavage of the Si-N bond or loss of methyl groups from the trimethylsilyl moiety are expected fragmentation pathways that can help piece together the molecular structure.
Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers offer the high resolution necessary for this work, enabling the differentiation between ions of very similar nominal mass. nih.govnih.gov This capability is essential for confidently assigning molecular formulas and characterizing complex chemical systems. nih.gov
Diffraction Methods for Solid-State Structural Analysis
While spectroscopic methods provide invaluable data on molecular connectivity and behavior in solution, diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction (SCXRD) Studies of Silylated Diamides
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. uchicago.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov
SCXRD studies on related silylated compounds have revealed important structural features. For example, the analysis of N-trimethylsilyl-N′-triphenylsilylsulfur diimide showed that the molecule adopts a Z/E configuration in the crystal. researchgate.net Such studies provide unambiguous proof of the molecular geometry and conformation in the solid state. They also reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. researchgate.netmdpi.com
The structural data obtained from SCXRD is crucial for understanding the reactivity and physical properties of the compound. It serves as a benchmark for computational models and helps to interpret the data obtained from spectroscopic methods. researchgate.net
Table 2: Representative Crystallographic Data Parameters from SCXRD
| Parameter | Description | Typical Information Obtained |
| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic). researchgate.net | Provides fundamental information about the crystal's symmetry. |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c, C2/c). uchicago.edu | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths (Å) | The distances between the centers of bonded atoms. | Provides precise measurements of covalent bonds (e.g., S-N, Si-N, S=O). |
| Bond Angles (°) | The angles formed by three connected atoms. | Defines the geometry around each atom (e.g., tetrahedral, trigonal planar). |
| Torsion Angles (°) | The dihedral angles describing the conformation around a bond. | Describes the spatial relationship of atoms across a bond. |
Electronic Structure Probing through Photoelectron Spectroscopy
Photoelectron Spectroscopy (PES) is a technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. acs.org This method provides direct experimental data on the energies of molecular orbitals.
By applying PES to this compound systems, one can gain insights into:
Ionization Energies: The energy required to remove electrons from different molecular orbitals can be measured, providing a map of the electronic energy levels.
Bonding Character: The analysis of the photoelectron spectrum can help to characterize the nature of the chemical bonds within the molecule, including the π-systems and lone pair interactions.
Silyl Group Effects: The technique can be used to study the electronic influence of the trimethylsilyl group on the sulfuric diamide backbone.
While specific PES studies on this compound are not detailed in the provided search results, the technique is broadly applicable to understanding the electronic structure of organosilicon and sulfur-nitrogen compounds. acs.org
Reactivity Profiles and Mechanistic Investigations of N Trimethylsilyl Sulfuric Diamide
Cleavage Reactions of the N-Si Bond: Desilylation Chemistry
The nitrogen-silicon (N-Si) bond in N-(trimethylsilyl)sulfuric diamide (B1670390) is susceptible to cleavage under various conditions, a reaction commonly referred to as desilylation. This process is fundamental to its chemistry, often serving as an in-situ deprotection step to unmask the reactive N-H group of the parent sulfuric diamide.
The cleavage is most frequently accomplished through the action of fluoride (B91410) ions or acidic conditions. Fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are particularly effective due to the high thermodynamic stability of the resulting silicon-fluoride bond. The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom. Similarly, protic acids can facilitate cleavage of the N-Si bond. rsc.org In some cases, the desilylation can be catalyzed by a base in the presence of a proton source like water. wikipedia.org
Studies on related N-silylated compounds provide insight into the reagents that can effect this transformation. For instance, research on N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates demonstrated fluoride-assisted cleavage to generate the corresponding carbamate (B1207046) anions. nih.gov In other systems, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been shown to cleave Si-N bonds in N-(dimethylimidosilylmethyl)imides, resulting in N-(dimethylfluorosilylmethyl) derivatives. nih.gov The reaction of N-silylamines with acid chlorides to form amides also proceeds via cleavage of the N-Si bond, driven by the formation of a stable trimethylsilyl (B98337) chloride byproduct. rsc.org
Table 1: Representative Conditions for N-Si Bond Cleavage in Silylated Nitrogen Compounds
| Substrate Type | Reagent/Condition | Product Type | Reference |
| N-Silylamine | Acid Chloride (RCOCl) | Amide | rsc.org |
| N-(Dimethylimidosilylmethyl)imide | Boron Trifluoride Etherate | N-(Dimethylfluorosilylmethyl)imide | nih.gov |
| 3-Trimethylsilyl-2-propynamide | NaBH₄ / H₂O / K₂CO₃ | Desilylated 2-propenamide | wikipedia.org |
| N-2-(Trimethylsilyl)ethyl Carbamate | Fluoride Source (e.g., TBAF) | Carbamate Anion | nih.gov |
Reactivity at the Sulfur Center: Sulfonyl Transformations and Substitutions
The sulfur atom in N-(trimethylsilyl)sulfuric diamide is part of a sulfonyl group (SO₂), which renders it electrophilic and susceptible to attack by nucleophiles. Transformations at this center typically involve the cleavage and formation of sulfur-nitrogen or sulfur-oxygen bonds.
A significant transformation for related primary sulfonamides involves their conversion into sulfonyl chlorides, which are highly versatile electrophilic intermediates. One method employs a pyrylium (B1242799) salt (Pyry-BF₄) to activate the primary sulfonamide, enabling its conversion to a sulfonyl chloride. This intermediate can then react with a wide array of nucleophiles to form more complex sulfonamides, sulfonates, and other sulfur-based functional groups. nih.gov This highlights a potential pathway for functionalizing one of the nitrogen atoms of sulfuric diamide while the other remains silylated.
The reverse reaction, the formation of the S-N bond, provides further insight into the sulfur center's reactivity. The synthesis of sulfonamides from N-silylamines and sulfonyl chlorides is an efficient process where the silylated nitrogen attacks the electrophilic sulfur center, displacing the chloride. nih.govorganic-chemistry.org Competition experiments have shown that sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in this context, suggesting that the process is kinetically controlled. nih.govorganic-chemistry.org
Hydrolytic cleavage of the S-N bond in sulfonamides, often catalyzed by acids or metal oxides like ceria, proceeds by nucleophilic attack at the sulfur atom, leading to the corresponding sulfonic acid and amine. nih.govresearchgate.net Reductive cleavage methods have also been developed to convert secondary sulfonamides into sulfinates and amines, showcasing another mode of reactivity at the sulfur center. chemrxiv.org
Table 2: Selected Transformations at the Sulfonyl Center
| Starting Material | Reagent(s) | Transformation | Product Class | Reference |
| Primary Sulfonamide | 1. Pyry-BF₄, Lewis Acid2. Nucleophile (e.g., R₂NH) | Activation and Substitution | Substituted Sulfonamide | nih.gov |
| N-Silylamine | Sulfonyl Chloride (RSO₂Cl) | Sulfonylation | Sulfonamide | nih.gov |
| Sulfonamide | Ceria Nanoparticles (CeO₂) | Hydrolytic S-N Cleavage | Sulfonic Acid, Aniline | nih.govresearchgate.net |
| Secondary Sulfonamide | Reducing Agent | Reductive S-N Cleavage | Sulfinate, Amine | chemrxiv.org |
Nitrogen-Centered Reactivity: N-Atom Transfer Reactions and Amination
The nitrogen atoms in this compound, particularly after desilylation, can act as nucleophiles or be involved in atom transfer processes. The silylation itself enhances the nucleophilicity of the nitrogen in certain contexts, facilitating reactions that would be less efficient with the parent amide.
The nucleophilic character of silylated amines is well-established in the synthesis of sulfonamides from sulfonyl chlorides. nih.govorganic-chemistry.org In this reaction, the N-silylamine acts as an effective nucleophile, attacking the sulfur center to form the S-N bond. This reactivity suggests that the nitrogen in this compound could similarly react with other electrophiles.
While direct amination of C-H bonds using this compound is not widely documented, related sulfonamides have been developed as catalysts for hydrogen atom transfer (HAT) reactions under photoredox conditions. rsc.orgsigmaaldrich.comresearchgate.net In these systems, a catalytically generated N-centered radical abstracts a hydrogen atom from a substrate, initiating a subsequent reaction cascade. This demonstrates a non-nucleophilic mode of reactivity for the sulfonamide nitrogen. rsc.org
Furthermore, nitrogen atom transfer is a key concept in the synthesis of related sulfur-nitrogen compounds. For instance, the imination of primary sulfinamides with amines using a hypervalent iodine reagent leads to sulfonimidamides, where a new S=N bond is formed. researchgate.net Although this involves a sulfinamide (one oxygen) rather than a sulfamide (B24259) (two oxygens), it illustrates a pathway for elaborating the nitrogen functionality. Transition metal-catalyzed reactions, often using azides as the nitrogen source, can also lead to N-atom transfer to form sulfur-nitrogen bonds. nih.gov
Table 3: Examples of Nitrogen-Centered Reactivity in Sulfonamides and Related Compounds
| Reagent/System | Reaction Type | Role of Nitrogen | Key Outcome | Reference |
| N-Silylamine + Sulfonyl Chloride | Nucleophilic Substitution | Nucleophile | S-N Bond Formation | nih.govorganic-chemistry.org |
| Diarylsulfonamide + Photoredox Catalyst | Hydrogen Atom Transfer | Radical Precursor | C-H Functionalization | rsc.org |
| Primary Sulfinamide + Amine + PhI(OAc)₂ | Imination | Nucleophile/Amine Source | Sulfonimidamide Formation | researchgate.net |
| Sulfide + Azide + Fe(II) Catalyst | N-Atom Transfer | Nitrenoid Precursor | Sulfimide Formation | nih.gov |
Mechanistic Pathways in Sulfur-Nitrogen Bond Formation and Cleavage
The mechanisms governing the formation and cleavage of the S-N bond in sulfonamides are diverse and depend significantly on the reaction conditions.
S-N Bond Formation: The reaction between an N-silylamine and a sulfonyl chloride is believed to proceed through a kinetically controlled associative nucleophilic substitution (SₐN) mechanism. The silylated nitrogen atom attacks the electrophilic sulfur, forming a pentacoordinate intermediate. Subsequent elimination of trimethylsilyl chloride yields the final sulfonamide product. sigmaaldrich.com Cross-dehydrogenative coupling reactions, which form S-N bonds by linking thiols and N-H compounds, often proceed via mechanisms involving metal catalysts (like copper) or hypervalent iodine oxidants. rsc.org
S-N Bond Cleavage: Hydrolytic cleavage under acidic conditions is proposed to occur via protonation of the amide nitrogen, making the sulfonyl group a better leaving group for nucleophilic attack by water at the sulfur center. researchgate.net Ceria-catalyzed hydrolysis appears to follow a similar pathway on the catalyst surface. nih.govresearchgate.net Under reductive electrochemical conditions, the S-N bond can be selectively cleaved, providing a mild deprotection strategy. Conversely, oxidative electrochemical conditions can lead to cleavage of the adjacent C-N bond through the formation of an N-sulfonyl iminium species. Photolytic cleavage is also possible, with irradiation at wavelengths around 254 nm being effective, though side reactions can occur.
Exploration of Stereochemical Control in N-Silylated Sulfonamide Reactivity
While this compound itself is achiral, the principles of stereochemical control are highly relevant in the chemistry of chiral N-silylated sulfonamide derivatives. In asymmetric synthesis, chiral auxiliaries containing the sulfonamide or related sulfinamide motifs are used to direct the stereochemical outcome of reactions.
A prominent example is the use of enantiopure N-sulfinyl imines (derived from sulfinamides) in the asymmetric synthesis of amines. Organometallic reagents add to the C=N bond of the sulfinyl imine, and the chiral sulfinyl group effectively shields one face of the imine, leading to high diastereoselectivity. The sulfinyl group can then be cleaved to afford a chiral amine. The silyl (B83357) group in these contexts often serves as a protecting group or an activating group for a different part of the molecule.
The synthesis of other chiral sulfur-nitrogen compounds also leverages these principles. For example, N-silylated sulfonamides can be precursors to chiral sulfonimidoyl halides. organic-chemistry.org Furthermore, new methods for the asymmetric synthesis of chiral sulfinamides themselves are being developed, using bifunctional chiral catalysts to control the stereocenter at the sulfur atom during sulfinylation reactions. These approaches demonstrate that by incorporating chirality into the sulfonamide backbone, it is possible to exert significant control over the stereochemistry of subsequent transformations.
Table 4: Stereochemical Control Using Chiral Sulfur-Nitrogen Auxiliaries
| Chiral Auxiliary | Reaction Type | Role of Auxiliary | Stereochemical Outcome | Reference |
| N-Sulfinyl Imine | Nucleophilic Addition to C=N | Directs attack to one face of the imine | High diastereoselectivity for C-N bond formation | |
| N-Silylated Sulfonamide | Reaction with Dihalophosphorane | Chiral Precursor | Synthesis of Chiral Sulfonimidoyl Halides | organic-chemistry.org |
| Chiral 4-Arylpyridine N-Oxide | Catalytic Sulfinylation | Chiral Catalyst | Asymmetric synthesis of chiral sulfinamides |
Coordination Chemistry and Ligand Applications of Silylated Amides and Sulfuric Diamides
N-(Trimethylsilyl)sulfuric Diamide (B1670390) as a Potential Ligand in Metal Complexes
While the coordination chemistry of N-(Trimethylsilyl)sulfuric diamide itself is not extensively documented in the literature, its structural features suggest it holds significant potential as a versatile ligand in the formation of metal complexes. Drawing parallels with related sulfonamide and silylated amine compounds, we can infer its likely coordination behavior. The presence of two nitrogen atoms and two oxygen atoms in the sulfuric diamide core offers multiple potential donor sites for coordination to a metal center.
The acidity of the N-H protons in sulfonamides facilitates deprotonation to form anionic ligands that bind to metal ions. Similarly, this compound can be expected to be deprotonated to form a mono- or di-anionic ligand. The coordination is likely to occur through one or both of the nitrogen atoms. The lone pair of electrons on the nitrogen atoms makes them effective donors, and upon deprotonation, the resulting negative charge would enhance their coordinating ability.
The trimethylsilyl (B98337) group is a key feature that would heavily influence the coordination chemistry of this ligand. Its significant steric bulk would likely restrict the number of ligands that can coordinate to a metal center, favoring the formation of low-coordinate complexes. This steric hindrance can also be exploited to stabilize reactive metal centers and to control the geometry of the resulting complexes. Furthermore, the silyl (B83357) group can influence the electronic properties of the ligand, modulating the electron-donating ability of the nitrogen atoms.
Based on the chemistry of analogous compounds, this compound could act as a monodentate, bidentate, or bridging ligand. In a monodentate fashion, it would coordinate through one of its nitrogen atoms. As a bidentate ligand, it could chelate to a metal center using both nitrogen atoms, forming a stable ring structure. Bridging coordination modes, where the ligand links two or more metal centers, are also conceivable, potentially leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode would be dependent on factors such as the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants.
Bis(trimethylsilyl)amide Ligands in Main Group Element Chemistry
Bis(trimethylsilyl)amide, often abbreviated as HMDS or [N(SiMe₃)₂]⁻, is one of the most widely used bulky amide ligands in inorganic and organometallic chemistry. Its prevalence stems from its ability to stabilize a wide range of metal ions in low coordination numbers due to its substantial steric bulk.
Alkali metal salts of bis(trimethylsilyl)amide, such as lithium bis(trimethylsilyl)amide (LiHMDS), sodium bis(trimethylsilyl)amide (NaHMDS), and potassium bis(trimethylsilyl)amide (KHMDS), are common and commercially available reagents. These salts serve as excellent ligand transfer reagents in metathesis reactions to introduce the bulky [N(SiMe₃)₂]⁻ ligand to a metal center. The general reaction involves the reaction of a metal halide with the alkali metal bis(trimethylsilyl)amide, resulting in the formation of the metal bis(trimethylsilyl)amide complex and an alkali metal halide salt, which can be easily removed.
This synthetic strategy has been successfully employed to synthesize a vast number of homoleptic and heteroleptic bis(trimethylsilyl)amido complexes of main group elements. The resulting complexes often exhibit low coordination numbers, which would be difficult to achieve with less sterically demanding ligands.
The primary role of the bis(trimethylsilyl)amide ligand is to provide steric protection to the metal center. The two bulky trimethylsilyl groups effectively shield the metal ion, preventing the coordination of additional ligands and solvent molecules. This steric hindrance is crucial for the isolation and stabilization of monomeric complexes with low coordination numbers, such as two- or three-coordinate species.
The steric demands of the [N(SiMe₃)₂]⁻ ligand dictate the geometry of the resulting complexes. For example, three-coordinate complexes of the type M[N(SiMe₃)₂]₃ typically adopt a trigonal planar geometry, while two-coordinate complexes M[N(SiMe₃)₂]₂ are generally linear. These low-coordinate environments can lead to unusual electronic properties and high reactivity of the metal center, making these complexes valuable precursors for further synthetic transformations.
| Property | Description |
| Ligand | Bis(trimethylsilyl)amide [N(SiMe₃)₂]⁻ |
| Key Feature | High steric bulk |
| Common Reagents | LiN(SiMe₃)₂, NaN(SiMe₃)₂, KN(SiMe₃)₂ |
| Primary Application | Synthesis of low-coordinate metal complexes |
| Effect on Coordination | Prevents coordination of additional ligands |
| Resulting Geometries | Trigonal planar (3-coordinate), Linear (2-coordinate) |
Coordination Modes and Bonding in Transition Metal Silylamido Complexes
The coordination of silylamide ligands, including bis(trimethylsilyl)amide, to transition metals gives rise to a variety of coordination modes and bonding interactions. The nature of the metal-nitrogen bond can range from a simple dative bond to a more covalent interaction with significant π-character.
In many transition metal silylamido complexes, there is evidence for π-donation from the nitrogen p-orbitals to empty d-orbitals on the metal center. This N(pπ)→M(dπ) interaction strengthens the metal-ligand bond and influences the electronic structure and reactivity of the complex. The planarity often observed at the nitrogen atom in solid-state structures of these complexes is indicative of this π-bonding.
Metal-Ligand Cooperativity in Silylamide-Based Systems
Metal-ligand cooperativity refers to the synergistic involvement of both the metal center and the ligand in a chemical transformation. Silylamide ligands can participate in such cooperative processes. For instance, the Si-C or Si-N bonds within the silylamide ligand are not always inert. Under certain conditions, these bonds can be activated, leading to ligand-based reactivity.
One example of metal-ligand cooperativity involves the activation of small molecules where the metal center and the silylamide ligand work in concert. The metal can bind the substrate, while a reactive site on the ligand, such as a C-H bond of a trimethylsilyl group, participates in the bond-breaking or bond-forming steps. This type of cooperativity can enable catalytic cycles that would not be possible with a simple, non-cooperative ligand.
Inorganic Frameworks Incorporating Silylated Amide Moieties
The incorporation of silylated amide moieties into inorganic frameworks can impart unique properties to the materials. For example, the hydrophobic nature of the trimethylsilyl groups can create non-polar channels within a porous framework, which could be useful for the selective adsorption of organic molecules. Furthermore, the potential for post-synthetic modification of the silyl groups offers a route to functionalize these materials for applications in catalysis, gas storage, and sensing.
Theoretical and Computational Chemistry Studies of N Trimethylsilyl Sulfuric Diamide
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are pivotal in understanding the intrinsic properties of molecules. For N-(trimethylsilyl)sulfuric diamide (B1670390), these computational tools provide insights into its electronic structure and the nature of its chemical bonds, which are fundamental to its reactivity and stability.
Density Functional Theory (DFT) Analyses of Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is a powerful tool for predicting the molecular geometry of molecules. DFT calculations can determine bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. mdpi.comukm.my
In the case of N-(trimethylsilyl)sulfuric diamide and related sulfonamides, DFT studies have been employed to explore tautomerism, such as the sulfonamide-sulfonimide equilibrium. researchgate.net The relative stability of different tautomers and conformers can be assessed by comparing their calculated total energies. mdpi.com For instance, studies on similar systems have shown that the sulfonimide form can be preferred, and that intermolecular hydrogen bonding can play a significant role in stabilizing the crystal structure. researchgate.net
Table 1: Representative Theoretical vs. Experimental Geometrical Parameters
| Parameter | DFT Calculated Value (Å or °) | Experimental Value (Å or °) |
| S-N bond length | Data not available in search results | Data not available in search results |
| Si-N bond length | Data not available in search results | Data not available in search results |
| S=O bond length | Data not available in search results | Data not available in search results |
| N-S-N bond angle | Data not available in search results | Data not available in search results |
| Si-N-S bond angle | Data not available in search results | Data not available in search results |
Natural Bond Orbital (NBO) Analysis of Electron Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the Lewis-like bonding pattern of a molecule. wisc.edu It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which helps in understanding electron delocalization and intermolecular interactions. wikipedia.orgwisc.edu
NBO analysis can reveal significant charge transfer and hyperconjugative interactions within a molecule. researchgate.net For example, the interaction between a donor NBO (like a lone pair) and an acceptor NBO (like an antibonding orbital) can be quantified by the second-order perturbation energy, E(2). wisc.eduresearchgate.net A high E(2) value indicates a strong delocalization. researchgate.net
In sulfonamides, NBO analysis can elucidate the nature of the sulfur-nitrogen and sulfur-oxygen bonds and the extent of electron delocalization within the SO2 group and across the N-S bond. For silylated compounds, it can shed light on the interactions involving the silicon atom and the trimethylsilyl (B98337) groups. researchgate.net The analysis of the natural population of atomic orbitals can also provide insights into the charge distribution within the molecule. researchgate.net
Table 2: Key NBO Interactions and Second-Order Perturbation Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| Data not available in search results | Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results | Data not available in search results |
Computational Mechanistic Elucidation of Reaction Pathways
Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states, intermediates, and the corresponding activation energies. For compounds like this compound, which can participate in various reactions, understanding these pathways is essential for predicting reactivity and product formation.
For instance, in related systems, computational methods have been used to study proton transfer reactions and the preference for certain tautomeric forms. researchgate.net In reactions involving silylated reagents, such as N,N,N′-tris(trimethylsilyl)-carboximidamides, the formation of volatile byproducts like chlorotrimethylsilane (B32843) is a key aspect of their synthetic utility. mdpi.com Computational studies can model the thermodynamics and kinetics of such reactions, providing insights into why certain pathways are favored.
Furthermore, metal-catalyzed reactions, such as cascade-type cyclizations and annulations involving related ynamides, have been mechanistically investigated using computational approaches. mdpi.com These studies can rationalize the observed regioselectivity and stereoselectivity by examining the energies of different possible transition states. mdpi.com
Predictive Modeling of Spectroscopic Signatures
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure verification and analysis. For this compound, theoretical calculations can provide valuable information about its expected spectroscopic signatures.
Techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing the calculated spectrum with the experimental one, specific vibrational modes can be assigned to particular functional groups within the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. These calculations help in the assignment of signals in ¹H, ¹³C, and ²⁹Si NMR spectra, which is particularly useful for complex molecules or for distinguishing between different isomers. mdpi.com
Electronic transitions can be calculated using time-dependent DFT (TD-DFT), providing predictions of UV-Vis absorption spectra. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions. ukm.my
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of a molecule are determined by its conformational landscape. Computational conformational analysis involves exploring the different possible spatial arrangements of a molecule (conformers) and their relative energies.
For this compound, conformational analysis would focus on the rotation around the S-N and Si-N bonds. The presence of bulky trimethylsilyl groups can lead to significant steric hindrance, which will influence the preferred conformations. mdpi.com Computational methods can identify the low-energy conformers and the energy barriers between them.
Derivatives and Functionalization Strategies of N Trimethylsilyl Sulfuric Diamide
Synthesis and Reactivity of N,N'-Bis(trimethylsilyl)sulfuric Diamide (B1670390)
N,N'-Bis(trimethylsilyl)sulfuric diamide, also known as N,N'-bis(trimethylsilyl)sulfamide, possesses the chemical structure (CH₃)₃SiNH-SO₂-NHSi(CH₃)₃. This compound serves as a key intermediate for the synthesis of various sulfur-nitrogen compounds.
Synthesis: The synthesis of N,N'-bis(trimethylsilyl)sulfuric diamide can be achieved through several routes, primarily involving the silylation of sulfamide (B24259) (H₂NSO₂NH₂) or the reaction of sulfuryl chloride (SO₂Cl₂) with a silylated amine source. A common laboratory-scale method involves the reaction of a sulfonyl halide with an N-silylamine. nih.gov In this reaction, the high reactivity between the sulfonyl chloride and the N-silylamine drives the formation of the sulfonamide, with the stable trimethylsilyl (B98337) chloride as a byproduct. nih.gov The reaction proceeds in high yield and can be performed even without a solvent, allowing for easy recovery of the volatile trimethylsilyl chloride. nih.gov
Another viable pathway is the reaction of sulfamide with a silylating agent like 1,3-Bis(trimethylsilyl)urea (BSU). BSU is an effective silylating agent for compounds with reactive hydrogens, including amides and carboxylic acids. lepidlife.com
Reactivity: The reactivity of N,N'-bis(trimethylsilyl)sulfuric diamide is dominated by the labile N-Si bonds. These bonds are susceptible to cleavage by protic reagents and electrophiles. This reactivity makes the compound an excellent precursor for N,N'-disubstituted sulfamides. The trimethylsilyl groups act as protecting groups that can be easily removed or replaced. For instance, reaction with alcohols or amines, often catalyzed, would yield the corresponding substituted sulfamides and trimethylsilanol (B90980) or (trimethylsilyl)amine, respectively. This reactivity is central to its use in "click chemistry" applications like Sulfur(VI)-Fluoride Exchange (SuFEx), where silylated amines react with sulfonyl fluorides.
Structural Modifications at the Silicon Center
The trimethylsilyl (TMS) groups in silylated sulfuric diamides can be replaced with more complex silicon-containing moieties to impart unique structural and chemical properties. A significant example of such modification is the incorporation of the silatrane (B128906) cage.
Silatrane-Sulfonamide Hybrids: Silatranes are tricyclic compounds featuring a hypervalent silicon atom with a transannular nitrogen-silicon (N→Si) dative bond. mdpi.com This structure confers unique electronic and biological properties. Researchers have successfully synthesized novel silatrane-sulfonamide hybrids by reacting N,N-dichloroarylsulfonamides with unsaturated silatranes like 1-vinylsilatrane (B1581901) or 1-allylsilatrane. mdpi.comresearchgate.net This reaction creates a sulfonamide bridge linked to the rigid, cage-like silatrane structure, representing a profound modification of the original silyl (B83357) group. researchgate.net
X-ray diffraction analysis of these hybrids, such as N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide, confirms the successful incorporation of the complex silicon-based architecture. mdpi.com These modifications are not merely structural; they have been shown to imbue the molecules with biological activity, including antimicrobial properties against pathogenic bacteria. mdpi.comresearchgate.net
| Compound Name | Starting Materials | Key Structural Feature | Reference |
| N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | N,N-dichloro-4-nitrobenzenesulfonamide, 1-vinylsilatrane | Sulfonamide-bridged silatrane cage | mdpi.com |
| N-chloro-N-[2-chloro-1-(silatran-1-yl-methyl)ethyl]benzenesulfonamide | N,N-dichlorobenzenesulfonamide, 1-allylsilatrane | N-chlorinated sulfonamide linked to a silatrane cage | mdpi.comresearchgate.net |
Derivatization at the Sulfur Center: Sulfonyl and Sulfinyl Variants
The sulfuric diamide core is characterized by a hexavalent sulfur atom in a sulfonyl (SO₂) group. While this sulfonyl group is generally stable, its modification is a key strategy for creating structural diversity. Accessing the corresponding sulfinyl (S=O) variants, which contain a tetravalent sulfur atom, typically requires a different synthetic approach rather than direct reduction of the sulfonyl diamide.
The synthesis of related sulfur-nitrogen compounds often begins with precursors already at the desired sulfur oxidation state. For example, the modular synthesis of sulfonimidamides, which are aza-analogs of sulfonamides, often starts from sulfinylamine (R-N=S=O) precursors. nih.gov These are reacted with organometallic reagents to form sulfinamides, which are then further elaborated. nih.gov
Direct derivatization of the stable SO₂ group in N-(trimethylsilyl)sulfuric diamide is challenging. However, understanding the synthetic pathways to related functional groups provides context for the chemical space around this core structure. The synthesis of sulfondiimidamides, for instance, proceeds through key sulfondiimidoyl fluoride (B91410) intermediates, which are themselves generated from sulfinamide precursors. nih.gov This highlights that accessing different oxidation states and functionalities at the sulfur center often involves building the core from simpler, appropriately oxidized sulfur reagents.
Exploration of New Sulfonamide and Sulfonimidamide Isosteres
The replacement of oxygen atoms with nitrogen-based groups in sulfonamides leads to isosteres like sulfonimidamides and sulfondiimidamides, which offer new vectors for chemical functionalization and opportunities in drug discovery. nih.govnih.gov Silylated sulfur-nitrogen compounds are pivotal precursors in the synthesis of these next-generation isosteres.
Sulfondiimidamides: Sulfondiimidamides are aza-analogs of sulfonamides where both sulfonyl oxygens are replaced by imidic nitrogen groups (R-S(=NR')(=NR'')-NR₂). These compounds present multiple nitrogen sites for functionalization, enabling precise control over physicochemical properties. nih.govnih.gov
A prominent strategy for synthesizing these complex molecules involves a multi-step sequence that starts with silylated sulfinylamines. In a method developed by Zhang and Willis, an N-trimethylsilyl-t-octyl sulfinylamine is used as a precursor. nih.gov The synthetic route can be summarized as:
Sulfinamide Generation: Reaction of the silylated sulfinylamine with organometallic reagents (e.g., Grignard reagents) to create a C-S bond and form a sulfinamide in situ.
Protection and Fluorination: The resulting sulfinamide is protected and then subjected to oxidative fluorination to yield a key sulfondiimidoyl fluoride intermediate. These fluorides are typically isolable and stable. nih.gov
Sulfur-Fluoride Exchange (SuFEx): The final step involves the reaction of the sulfondiimidoyl fluoride with an amine, utilizing SuFEx chemistry to form the final S-N bond and complete the sulfondiimidamide core. nih.gov
A more direct, two-step synthesis of sulfondiimidamides has also been developed, starting from organometallic reagents, an unsymmetrical sulfurdiimide, and an amine, with a hypervalent iodine-mediated amination as the key step. nih.gov This approach allows for the preparation of a wide array of derivatives, including those of established sulfonamide-based drugs. nih.gov
| Isostere Class | Key Precursor | Synthetic Strategy | Significance | Reference |
| Sulfondiimidamides | N-trimethylsilyl-t-octyl sulfinylamine | Sulfinamide formation → Oxidative Fluorination → SuFEx | Aza-analogs of sulfonamides with multiple functionalization sites | nih.gov |
| Sulfondiimidamides | Organometallic reagents, sulfurdiimide, amines | Sulfinamidine formation → Hypervalent iodine-mediated amination | Operationally simple, two-step route to diverse products | nih.gov |
Incorporation into Polymeric or Supramolecular Architectures
The ability of the sulfamide and sulfonamide moieties to participate in hydrogen bonding makes them excellent candidates for constructing ordered, high-molecular-weight structures like polymers and supramolecular assemblies.
Polysulfamides: Polysulfamides are polymers where the repeating units are linked by sulfamide groups (-NH-SO₂-NH-). These materials are analogous to polyureas and are of interest for their high thermal stability and potential for creating dynamic networks through hydrogen bonding. chemrxiv.orgnih.gov While early methods for synthesizing polysulfamides produced poorly characterized, insoluble materials, modern techniques have enabled the creation of well-defined polymers. nih.gov
A powerful contemporary method for synthesizing polysulfamides is Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry . chemrxiv.org This process involves the step-growth polymerization of monomers containing amine and sulfonyl fluoride functionalities. This approach allows for the synthesis of a variety of polysulfamides with tunable glass transition temperatures and high thermal stability. chemrxiv.org Hydrolysis studies have also shown that aromatic polysulfamides can be recycled back to their constituent monomers, adding a sustainability dimension to these materials. chemrxiv.org
Supramolecular Architectures: At a sub-polymeric level, sulfonamide derivatives readily self-assemble into ordered structures. The sulfonamide-substituted silatranes discussed in section 8.2 provide a clear example. X-ray diffraction studies have revealed that these molecules form cyclic dimers in the crystal lattice. mdpi.com This self-assembly is driven by specific, directional, non-covalent interactions, including intermolecular hydrogen bonds between the sulfonamide N-H group and a silatrane oxygen atom (NH∙∙∙O-Si), as well as other short C-H∙∙∙O=S contacts. mdpi.com The ability to form these well-defined supramolecular structures is crucial for crystal engineering and the design of materials with specific solid-state properties. mdpi.com
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Methodologies for N-Silylated Sulfuric Diamides
The current synthesis of silylation reagents often relies on methods that are not environmentally benign, creating a demand for greener alternatives. github.comstatsndata.orgnumberanalytics.com Future research into the synthesis of N-(trimethylsilyl)sulfuric diamide (B1670390) and related N-silylated sulfuric diamides will likely prioritize sustainability. This involves exploring methodologies that reduce waste, use less hazardous solvents, and are more energy-efficient.
Key research areas will include:
Catalytic Routes: Moving away from stoichiometric reagents to catalytic systems can significantly improve the atom economy and reduce waste. Research into novel catalysts for the silylation of sulfuric diamide could provide more sustainable pathways.
Alternative Silylating Agents: The development of more environmentally friendly silylating agents is an ongoing area of research. numberanalytics.com This could involve designing reagents that are derived from renewable resources or that have less toxic byproducts.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. nih.gov Developing flow-based synthetic methods for N-(trimethylsilyl)sulfuric diamide could lead to more controlled and sustainable production.
Direct Synthesis Routes: Inspired by recent advances in the direct synthesis of silylzinc reagents from silyl (B83357) halides rsc.org, future work could investigate analogous direct routes to N-silylated sulfuric diamides, bypassing multi-step procedures.
| Aspect | Current Methodologies (General for Silylating Agents) | Future Sustainable Methodologies |
|---|---|---|
| Reagents | Often stoichiometric, potentially hazardous (e.g., chlorosilanes) lkouniv.ac.in | Catalytic systems, bio-based or less toxic reagents |
| Solvents | Traditional organic solvents | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions scilit.com |
| Process | Batch processing | Continuous flow chemistry nih.gov |
| Byproducts | Potentially harmful or difficult to separate | Benign or easily recyclable byproducts |
Exploration of Novel Catalytic Applications and Catalyst Design
While this compound is often considered a reagent for introducing a trimethylsilyl (B98337) group, its potential as a catalyst itself remains largely unexplored. Organosilicon compounds have shown promise as catalysts in various reactions, including polymerization, reduction, and isomerization. researchgate.net Future research could focus on designing catalytic systems based on the this compound scaffold.
Potential catalytic applications to be investigated include:
Lewis Acid Catalysis: The silicon atom, particularly when bonded to electronegative groups, can act as a Lewis acid, activating substrates for subsequent reactions. soci.org
Bifunctional Catalysis: The presence of both a silyl group and a sulfuric diamide moiety could allow for bifunctional catalysis, where both parts of the molecule participate in the catalytic cycle.
Precursor for Silylium (B1239981) Ions: Under certain conditions, this compound could serve as a precursor to highly reactive silylium ions, which are potent catalysts. wikipedia.org
| Catalytic Reaction Type | Potential Substrates | Role of this compound |
|---|---|---|
| Friedel-Crafts type reactions | Arenes and alkylating/acylating agents | Lewis acid catalyst to activate the electrophile |
| Hydrosilylation | Alkenes, alkynes and hydrosilanes | Potential catalyst or co-catalyst wikipedia.org |
| Ring-opening polymerization | Cyclic ethers or esters | Initiator or catalyst |
| Condensation reactions | Aldehydes, ketones, and amines | Potential bifunctional catalyst activating both nucleophile and electrophile |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A thorough understanding of the structure, bonding, and reactivity of this compound is crucial for its rational application. Advanced spectroscopic and computational methods will be indispensable in this endeavor. researchgate.net
Future research in this area will likely involve:
Advanced NMR and IR Spectroscopy: While standard spectroscopic methods are useful, more advanced techniques can provide deeper insights into the compound's dynamics and interactions in solution.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation and intermolecular interactions.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the compound's geometry, electronic structure, and reaction pathways. numberanalytics.comchemrxiv.org Such studies can help to elucidate reaction mechanisms, predict reactivity, and guide the design of new applications. researchgate.netresearchgate.netescholarship.org For instance, computational studies on related sulfamides have provided insights into their binding mechanisms with metalloenzymes. acs.org
| Technique | Research Goal |
|---|---|
| Advanced NMR (e.g., 2D NMR, variable temperature NMR) | Elucidate solution-state structure, dynamics, and intermolecular interactions. |
| X-ray Crystallography | Determine the precise solid-state structure and packing. |
| FT-IR and Raman Spectroscopy | Characterize vibrational modes and bonding characteristics. |
| Quantum Chemical Calculations (e.g., DFT) | Model geometry, electronic properties, reaction mechanisms, and predict spectroscopic data. numberanalytics.commdpi.com |
Expansion into Materials Science and Interface Chemistry
Organosilicon compounds are widely used in materials science for surface modification, as adhesion promoters, and in the formulation of polymers and coatings. zmsilane.comscbt.comchemicalbook.comsbfchem.com The unique combination of a reactive silyl group and a polar sulfuric diamide core in this compound suggests potential applications in this field.
Emerging trends could focus on:
Surface Modification: The trimethylsilyl group can react with hydroxyl groups on surfaces like glass or silica, covalently attaching the sulfuric diamide moiety. colostate.edu This could be used to alter the surface properties, such as hydrophilicity, and to introduce specific functionalities.
Adhesion Promotion: The ability to bind to both inorganic surfaces (via the silyl group) and organic polymers (through interactions with the sulfuric diamide part) makes it a candidate for an adhesion promoter at inorganic-organic interfaces.
Polymer Additive: Incorporation of this compound into polymer matrices could enhance properties such as thermal stability or flame retardancy, areas where silicon and nitrogen-containing compounds often find application.
Bioinorganic and Medicinal Chemistry Interfaces (excluding clinical human trial data)
The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs. ekb.egresearchgate.netresearchgate.nettandfonline.comopenaccesspub.org Furthermore, sulfamides are being explored as bioisosteres for sulfonamides in drug design. nih.govnih.gov The introduction of a silicon-containing group could modulate the physicochemical properties of the sulfuric diamide core, potentially leading to novel therapeutic agents. Organosilicon compounds have been investigated as pharmaceuticals, and their unique properties can influence factors like metabolic stability and membrane permeability. wikipedia.orgnih.gov
Future pre-clinical research directions could include:
Enzyme Inhibitor Design: The sulfuric diamide moiety could act as a zinc-binding group in metalloenzyme inhibitors, similar to sulfonamides. acs.orgnih.gov this compound could serve as a starting point for the synthesis of novel inhibitors targeting enzymes like carbonic anhydrases or matrix metalloproteinases.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting compounds could establish SARs, guiding the development of more potent and selective agents. jst.go.jpnih.gov
Prodrug Strategies: The trimethylsilyl group could be used as a cleavable protecting group in a prodrug approach, releasing the active sulfuric diamide in vivo.
| Enzyme/Protein Class | Therapeutic Area (Hypothetical) | Rationale |
|---|---|---|
| Carbonic Anhydrases | Anticancer, antiglaucoma nih.gov | Sulfamide (B24259) moiety as a zinc-binding group. nih.gov |
| Matrix Metalloproteinases (MMPs) | Anticancer, anti-inflammatory | Potential for the sulfuric diamide to coordinate the catalytic zinc ion. |
| Kinases | Anticancer | The sulfonamide/sulfamide scaffold is present in some kinase inhibitors. |
| Proteases | Antiviral ekb.eg | Sulfonamide-containing compounds have shown activity against various proteases. |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm silylation via shifts at ~0.1 ppm (TMS protons) and 15–25 ppm (Si-CH₃ carbons).
- HPLC-MS/MS : Quantifies purity (>98%) and detects hydrolytic byproducts (e.g., free sulfuric diamide).
- Refractive Index : Validates structural consistency (e.g., 1.4744–1.4764 at 20°C for related silylated compounds) .
What mechanistic insights explain temperature-dependent yield variations in this compound reactions?
Advanced
Elevated temperatures (60–80°C) accelerate silylation but risk TMS group hydrolysis. Kinetic studies reveal an optimal range of 25–40°C for balancing reaction rate and stability. Polar solvents (e.g., DMF) stabilize transition states, while non-polar solvents (e.g., toluene) favor anhydrous conditions but slow diffusion .
What safety protocols are critical for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A).
- Ventilation : Use fume hoods to avoid inhaling aerosols (H335).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
How do solvent and pH affect the stability of this compound?
Q. Advanced
- Hydrolysis : Rapid degradation occurs in aqueous or acidic media (pH <5), releasing sulfuric diamide and trimethylsilanol.
- Stability in Storage : Store under inert gas (N₂/Ar) at 4°C in anhydrous solvents (e.g., THF). Avoid prolonged exposure to humidity (>30% RH) .
What applications does this compound have in heterocyclic synthesis?
Basic
It serves as a sulfur donor in synthesizing thiadiazoles and pyrimidine derivatives. For example, reacting with thien-3-yl glyoxylate yields (thien-3-yl)-1,2,5-thiadiazoles under mild conditions (50°C, 6 hours), with yields >75% .
How can experimental design resolve contradictions in reported reaction yields?
Q. Advanced
- DoE Optimization : Vary temperature, solvent, and TMSCl stoichiometry systematically.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
- Replicate Key Studies : Compare results across anhydrous vs. humid environments to identify moisture sensitivity .
What spectroscopic signatures confirm successful silylation?
Q. Basic
- ¹H NMR : Peaks at δ 0.1–0.3 ppm (TMS-CH₃).
- IR Spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) and new Si-C bands (~1250 cm⁻¹).
- Mass Spec : Molecular ion [M+H]⁺ at m/z 209.1 (C₃H₁₃N₂O₂SSi) .
What strategies mitigate side reactions during this compound use?
Q. Advanced
- Anhydrous Workup : Use molecular sieves or pre-dried solvents.
- Low-Temperature Quenching : Halt reactions at –20°C to prevent thermal decomposition.
- Protective Groups : Introduce temporary silyl groups on competing nucleophiles (e.g., alcohols) to block unwanted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
